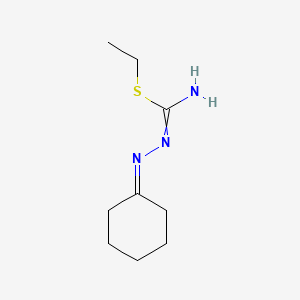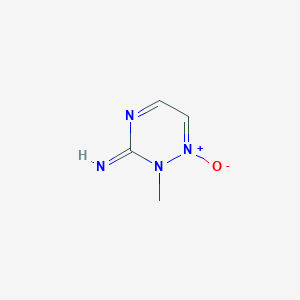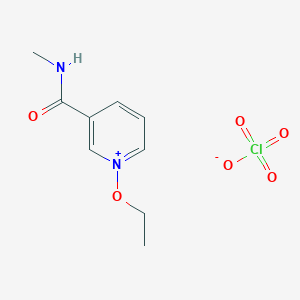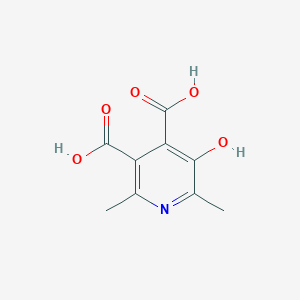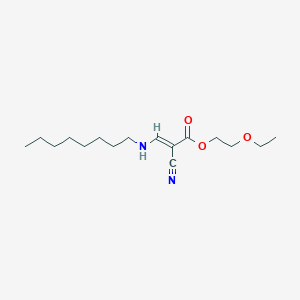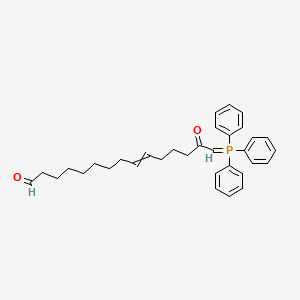
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is a complex organic compound characterized by the presence of a phosphanylidene group and a long aliphatic chain. This compound is notable for its unique structure, which combines elements of both phosphoranes and aldehydes, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific conditions for this reaction include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide from the corresponding phosphonium salt. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phosphanylidene group can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadecanoic acid.
Reduction: 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadecan-9-ol.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
科学研究应用
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via the Wittig reaction.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Explored for its potential therapeutic properties, such as its ability to inhibit certain enzymes or pathways involved in disease processes.
作用机制
The mechanism of action of 14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal involves its interaction with various molecular targets. The phosphanylidene group can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing molecular structures. The aldehyde group can also undergo reactions that alter its chemical properties and biological activity.
相似化合物的比较
Similar Compounds
(Carbethoxymethylene)triphenylphosphorane: Similar in structure but with an ester group instead of an aldehyde.
Ethyl (triphenylphosphoranylidene)pyruvate: Contains a pyruvate group, used in similar types of reactions but with different reactivity and applications.
Uniqueness
14-Oxo-15-(triphenyl-lambda~5~-phosphanylidene)pentadec-9-enal is unique due to its combination of a long aliphatic chain with a phosphanylidene group and an aldehyde. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
属性
CAS 编号 |
91874-10-1 |
|---|---|
分子式 |
C33H39O2P |
分子量 |
498.6 g/mol |
IUPAC 名称 |
14-oxo-15-(triphenyl-λ5-phosphanylidene)pentadec-9-enal |
InChI |
InChI=1S/C33H39O2P/c34-28-20-9-7-5-3-1-2-4-6-8-13-21-30(35)29-36(31-22-14-10-15-23-31,32-24-16-11-17-25-32)33-26-18-12-19-27-33/h4,6,10-12,14-19,22-29H,1-3,5,7-9,13,20-21H2 |
InChI 键 |
XAKCWMJCXFBKJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC(=O)CCCC=CCCCCCCCC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)
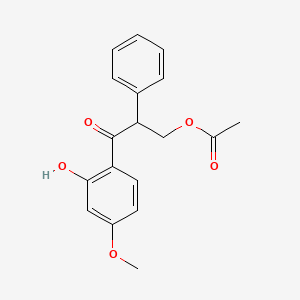
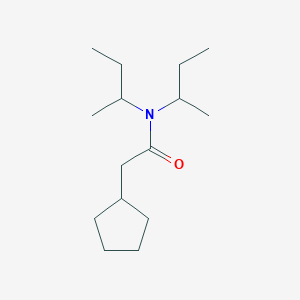
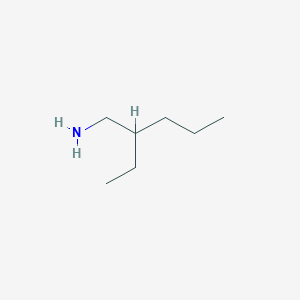
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
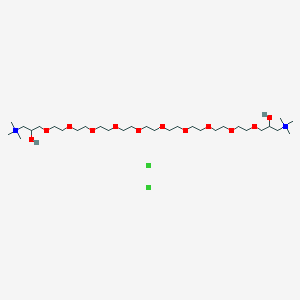
![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
